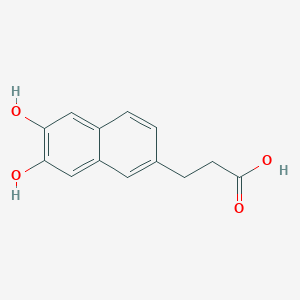

![molecular formula C13H21NO3 B2779583 Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 2375273-96-2](/img/structure/B2779583.png)

Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate” is a chemical compound with the CAS Number: 1363381-22-9 . It has a molecular weight of 239.31 . The compound is solid in form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 239.31 . The InChI Code provides further information about its molecular structure .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides an efficient and scalable route to a previously unknown bifunctional compound. This compound, along with related intermediates, offers a convenient entry point for further selective derivatization on the azetidine and cyclobutane rings. It is valuable for accessing chemical spaces complementary to piperidine ring systems, indicating its potential for creating novel compounds with varied applications in chemical research (Meyers et al., 2009).

Spirocyclic Compound Formation

The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal showcases the compound's reactivity, leading to the formation of isomeric condensation products. This process highlights its role in synthesizing spirocyclic 3-oxotetrahydrofurans with carboand heterocyclic fragments, which can be further utilized to prepare other potentially biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Conformational Analysis

The synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides have been studied. Compounds like 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decane serve as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. This research provides insights into the conformational preferences of these spirolactams, offering potential applications in peptide synthesis and structure-activity relationship studies (Fernandez et al., 2002).

Polymerization and Material Science

The radical polymerization of spiro orthocarbonates, such as 7-methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane, demonstrates the utility of spirocyclic compounds in material science. The polymerization process, leading to transparent crosslinked polymers with minimal volume shrinkage, underscores the potential of such compounds in developing novel polymeric materials with specific properties (Moszner et al., 1995).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-10(15)5-8-13(14)6-4-7-13/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEKPBPJLHADKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CCC12CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779503.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2779509.png)

![(2,5-dimethylfuran-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2779510.png)

![[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B2779515.png)

![(4-Morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2779516.png)

![2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole](/img/structure/B2779517.png)

![(1-(Cyclopropylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2779518.png)

![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2779519.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2779521.png)